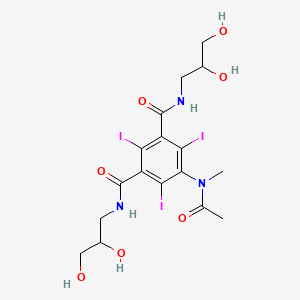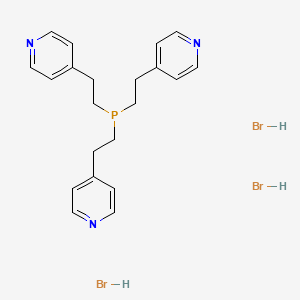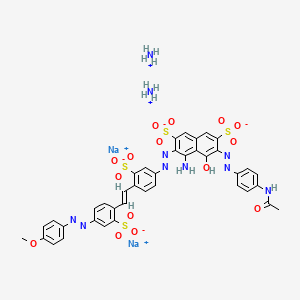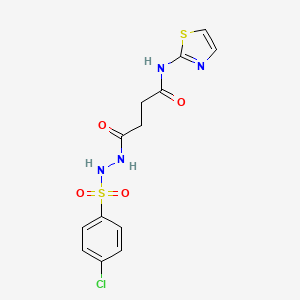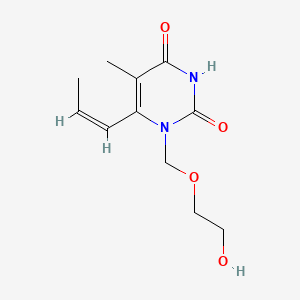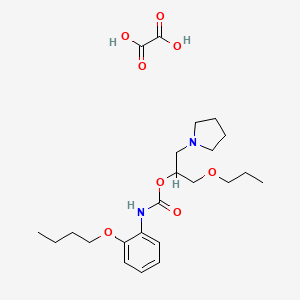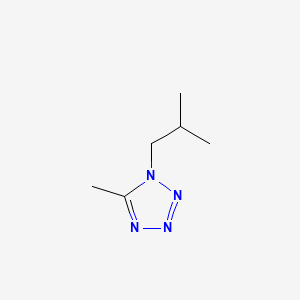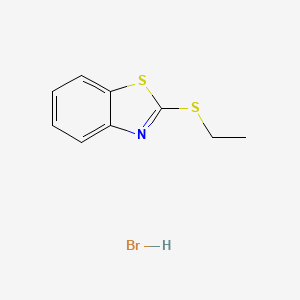
2-(Ethylthio)benzothiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylthio)benzothiazole hydrobromide: is a chemical compound with the molecular formula C9H9NS2.BrH. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the ethylthio group and the hydrobromide salt form adds unique properties to this compound, making it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylthio)benzothiazole hydrobromide typically involves the reaction of 2-mercaptobenzothiazole with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Ethylthio)benzothiazole hydrobromide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles. Common reagents include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, alkyl halides, and dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: 2-(Ethylthio)benzothiazole hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzothiazole derivatives, which have applications in pharmaceuticals and materials science.
Biology: In biological research, this compound is used to study the interactions of benzothiazole derivatives with biological targets. It has been investigated for its potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in rubber manufacturing
Mechanism of Action
The mechanism of action of 2-(Ethylthio)benzothiazole hydrobromide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes such as dihydroorotase and DNA gyrase, disrupting essential bacterial processes. In anticancer research, it targets enzymes involved in cell proliferation and survival pathways, leading to apoptosis or cell death.
Comparison with Similar Compounds
2-(Methylthio)benzothiazole: Similar structure but with a methylthio group instead of an ethylthio group.
Benzothiazole: The parent compound without any substituents.
2-Amino-5,6-dimethylbenzimidazole: Another benzothiazole derivative with different substituents.
Uniqueness: 2-(Ethylthio)benzothiazole hydrobromide is unique due to the presence of the ethylthio group and the hydrobromide salt form. These features impart distinct chemical and physical properties, making it suitable for specific applications in research and industry. The ethylthio group enhances its reactivity in substitution reactions, while the hydrobromide salt form improves its solubility in aqueous solutions.
Properties
CAS No. |
474877-67-3 |
|---|---|
Molecular Formula |
C9H10BrNS2 |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-ethylsulfanyl-1,3-benzothiazole;hydrobromide |
InChI |
InChI=1S/C9H9NS2.BrH/c1-2-11-9-10-7-5-3-4-6-8(7)12-9;/h3-6H,2H2,1H3;1H |
InChI Key |
XWKDCFZVJCNRHU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2S1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





